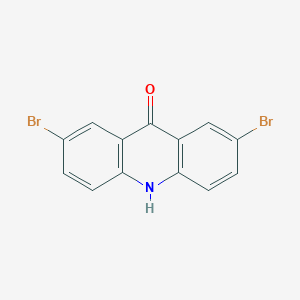

2,7-dibromo-10H-acridin-9-one

Description

BenchChem offers high-quality 2,7-dibromo-10H-acridin-9-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,7-dibromo-10H-acridin-9-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,7-dibromo-10H-acridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Br2NO/c14-7-1-3-11-9(5-7)13(17)10-6-8(15)2-4-12(10)16-11/h1-6H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALEGIHZSVGKVFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C3=C(N2)C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396131 | |

| Record name | 2,7-dibromo-10H-acridin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10352-14-4 | |

| Record name | 2,7-dibromo-10H-acridin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,7-dibromo-10H-acridin-9-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-dibromo-10H-acridin-9-one is a halogenated derivative of the heterocyclic scaffold acridone. The acridone core is a prominent structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antiparasitic properties. The planar nature of the acridone ring system allows it to intercalate with DNA, a mechanism responsible for the cytotoxic effects of many of its derivatives. The introduction of bromine atoms at the 2 and 7 positions of the acridone nucleus is anticipated to significantly modulate its physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the core physicochemical properties of 2,7-dibromo-10H-acridin-9-one, offering insights for its application in drug discovery and development.

Synthesis of 2,7-dibromo-10H-acridin-9-one

A plausible and commonly employed synthetic route to 2,7-dibromo-10H-acridin-9-one is the Ullmann condensation reaction. This method involves the condensation of an o-halobenzoic acid with a substituted aniline, followed by cyclization.

Reaction Scheme:

Workflow for melting point determination using a capillary method.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the sample of 2,7-dibromo-10H-acridin-9-one is completely dry and finely powdered.

-

Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, sealed at one end. Tap the tube gently to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 20°C below the expected melting point.

-

Observation and Recording: Decrease the heating rate to 1-2°C per minute. Carefully observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The recorded range is the melting point of the compound.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.

Workflow for Solubility Determination:

Workflow for solubility determination using the shake-flask method.

Step-by-Step Protocol:

-

Sample Preparation: Add an excess amount of solid 2,7-dibromo-10H-acridin-9-one to a known volume of the desired solvent (e.g., water, buffer, organic solvent) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Carefully take an aliquot of the clear supernatant, dilute it with a suitable solvent, and analyze the concentration of 2,7-dibromo-10H-acridin-9-one using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Determine the solubility from the measured concentration of the saturated solution.

UV-Visible Spectroscopy

UV-Visible spectroscopy is used to determine the wavelengths at which a compound absorbs light and to quantify its concentration in a solution.

Workflow for UV-Visible Spectroscopy:

Workflow for determining UV-Vis absorption characteristics.

Step-by-Step Protocol:

-

Solution Preparation: Prepare a stock solution of 2,7-dibromo-10H-acridin-9-one of a known concentration in a UV-transparent solvent (e.g., ethanol, acetonitrile, or DMSO). From this stock solution, prepare a series of dilutions.

-

Spectrometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (e.g., 200-600 nm).

-

Blank Measurement: Fill a cuvette with the pure solvent and place it in the spectrophotometer to record a baseline (blank) spectrum.

-

Sample Measurement: Rinse the cuvette with one of the sample solutions and then fill it with the same solution. Place the cuvette in the spectrophotometer and record the absorbance spectrum. Repeat for all dilutions.

-

Data Analysis: From the spectra, identify the wavelength of maximum absorbance (λmax). To determine the molar absorptivity (ε), plot a graph of absorbance at λmax versus concentration for the series of dilutions. The slope of the resulting line, according to the Beer-Lambert law (A = εbc), will be the molar absorptivity (assuming a path length 'b' of 1 cm).

Implications for Drug Development

The physicochemical properties of 2,7-dibromo-10H-acridin-9-one have significant implications for its potential as a therapeutic agent.

-

Poor Solubility: The predicted low aqueous solubility is a major hurdle for oral drug development. Formulation strategies such as co-solvents, surfactants, or amorphous solid dispersions may be necessary to improve its dissolution and bioavailability.

-

Lipophilicity: The estimated LogP of around 4.5 suggests that the compound is highly lipophilic. While this can facilitate membrane permeation, excessively high lipophilicity can lead to poor absorption, high plasma protein binding, and increased metabolic clearance.

-

Chemical Stability: The acridone scaffold is generally stable. The presence of bromine atoms may provide sites for metabolic modification, which would need to be investigated in preclinical studies.

Conclusion

2,7-dibromo-10H-acridin-9-one is a molecule of interest in medicinal chemistry due to its structural relationship to biologically active acridone derivatives. This guide has provided a comprehensive overview of its core physicochemical properties, including estimations for key parameters where experimental data is currently unavailable. The compound is predicted to be a high-melting, poorly soluble, and lipophilic molecule. Understanding these properties is crucial for guiding its further development as a potential drug candidate and for designing appropriate formulation and delivery strategies to overcome its biopharmaceutical challenges. The provided experimental protocols offer a framework for the robust characterization of this and other novel acridone derivatives.

References

-

PubChem. 9(10H)-Acridinone, 2,7-dibromo-10-methyl-. [Link]

-

Fitted nonlinear regression curves for pKa determinations of the conjugate acid of acridino-crown ether 3 (a) and its Pb² - ResearchGate. [Link]

-

PubChem. Acridone. [Link]

-

New Acridone- and (Thio)Xanthone-Derived 1,1-Donor–Acceptor-Substituted Alkenes: pH-Dependent Fluorescence and Unusual Photooxygenation Properties - NIH. [Link]

-

UV/vis absorption (top) and fluorescence spectra (bottom) of acridone derivatives in chloroform and cyclohexane (2Ac1CO and 2Ac2CO). - ResearchGate. [Link]

-

Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC - NIH. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. [Link]

-

2,7-dibromo-9,9-dimethyl-10H-acridine | CAS: 1333316-35-0 | Chemical Product. [Link]

-

a guide to 13c nmr chemical shift values. [Link]

-

SYNTHESIS OF ACRIDINE DERIVATIVE MULTIDRUG-RESISTANT INHIBITORS - Patent 0983246. [Link]

-

13-C NMR Chemical Shift Table.pdf. [Link]

-

2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine | C15H13Br2N - PubChem. [Link]

-

10H-Acridine-9-one, 4,5-dibromo- | C13H7Br2NO - PubChem - NIH. [Link]

-

Acridone - Wikipedia. [Link]

-

UV-Vis absorption data of the acridine derivatives. | Download Table - ResearchGate. [Link]

-

Acridine - Wikipedia. [Link]

-

solubility data series. [Link]

-

Synthesis and Application in Cell Imaging of Acridone Derivatives - MDPI. [Link]

-

UV–Vis absorption spectra of studied acridine derivatives (upper line,... - ResearchGate. [Link]

-

Acridone Derivatives for Near-UV Radical Polymerization: One-Component Type II vs. Multicomponent Behaviors - NIH. [Link]

- WO2011051950A1 - 9-aminoacridine derivatives, their preparation and uses - Google P

-

Design, Synthesis, and Evaluation of 10-N-Substituted Acridones as Novel Chemosensitizers in Plasmodium falciparum - PMC - PubMed Central. [Link]

-

Physicochemical descriptors in property-based drug design - PubMed. [Link]

-

Chemistry of Acridone and its analogues: A review - Journal of Chemical and Pharmaceutical Research. [Link]

-

An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PubMed. [Link]

-

9(10H)-Acridinone - the NIST WebBook. [Link]

- (12) United States Patent (10) Patent No.: US 7,790,905 B2 - Googleapis.com.

-

Substituted 2,4-dioxotetrahydropyrimidines as intermediates in the synthesis of bruton's tyrosine kinase inhibitors - Patent US-12441733-B2 - PubChem. [Link]

-

An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PMC - NIH. [Link]

- (12) Patent Application Publication (10) Pub. No.: US 2002/0150936A1 - Googleapis.com.

-

Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC - PubMed Central. [Link]

An In-depth Technical Guide to 2,7-dibromo-10H-acridin-9-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Acridone Core and the Significance of Bromination

The acridone scaffold is a privileged heterocyclic system in medicinal chemistry and materials science. Its rigid, planar structure is fundamental to its ability to intercalate with DNA, a mechanism exploited in the development of anticancer agents. Furthermore, the electron-rich nature of the acridone core gives rise to favorable photophysical properties, making it a valuable component in fluorescent probes and organic light-emitting diodes (OLEDs).

This guide focuses on a specific, strategically substituted derivative: 2,7-dibromo-10H-acridin-9-one (also known as 2,7-dibromoacridone). The introduction of bromine atoms at the 2 and 7 positions of the acridone ring is not a trivial modification. These heavy atoms significantly influence the molecule's electronic properties, reactivity, and intermolecular interactions. The bromine atoms serve as versatile synthetic handles, enabling further functionalization through cross-coupling reactions. This allows for the construction of more complex molecules with tailored biological activities or material properties. Consequently, 2,7-dibromo-10H-acridin-9-one is a key intermediate in the synthesis of a range of advanced chemical entities, from targeted therapeutics to high-performance organic electronics.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The key data for 2,7-dibromo-10H-acridin-9-one are summarized below.

| Property | Value | Source |

| CAS Number | 10352-14-4 | [1][2] |

| Molecular Formula | C₁₃H₇Br₂NO | [1][2] |

| Molecular Weight | 353.01 g/mol | [1][2] |

| Appearance | Powder | [1][2] |

| Melting Point | >300 °C (for the parent compound, acridone) | [3] |

| Solubility | Generally insoluble in water, soluble in polar aprotic solvents like DMSO and DMF. | Inferred from general acridone properties |

| InChI Key | ALEGIHZSVGKVFN-UHFFFAOYSA-N | [1] |

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm). Due to the symmetrical substitution, a simpler splitting pattern than that of unsubstituted acridone is anticipated.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (around 175-185 ppm) and multiple signals in the aromatic region (110-150 ppm). The carbons attached to the bromine atoms will be significantly influenced.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br).

Synthesis and Reaction Chemistry

The synthesis of 2,7-dibromo-10H-acridin-9-one can be approached in two primary ways: by constructing the acridone ring with pre-brominated starting materials or by direct bromination of the parent acridone. A common and robust method involves a two-step process starting with an Ullmann condensation followed by an acid-catalyzed cyclization.

Workflow for the Synthesis of 2,7-dibromo-10H-acridin-9-one

Caption: Synthesis workflow for 2,7-dibromo-10H-acridin-9-one.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(4-Bromophenylamino)benzoic Acid (Ullmann Condensation)

-

To a round-bottom flask, add 2-chlorobenzoic acid (1 equivalent), 4-bromoaniline (1.1 equivalents), anhydrous potassium carbonate (2 equivalents), and a catalytic amount of copper powder or copper(I) iodide.

-

Add a high-boiling point solvent such as dimethylformamide (DMF) or use a solvent-free approach.

-

Heat the mixture to reflux (typically 120-150 °C) for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

-

Filter the crude product, wash with water, and recrystallize from ethanol/water to yield 2-(4-bromophenylamino)benzoic acid.

Step 2: Bromination of the Intermediate

-

Dissolve the 2-(4-bromophenylamino)benzoic acid (1 equivalent) in glacial acetic acid.

-

Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise at room temperature.

-

Stir the reaction mixture for 2-4 hours. The bromination occurs at the position para to the amino group.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash with water until neutral, and dry to obtain 5-bromo-2-(4-bromophenylamino)benzoic acid.

Step 3: Cyclization to 2,7-dibromo-10H-acridin-9-one

-

Add the brominated intermediate, 5-bromo-2-(4-bromophenylamino)benzoic acid, to concentrated sulfuric acid or polyphosphoric acid (PPA).

-

Heat the mixture to 100-120 °C for 1-2 hours. The intramolecular Friedel-Crafts acylation results in ring closure.

-

Carefully pour the hot acid mixture onto crushed ice to precipitate the final product.

-

Filter the resulting solid, wash thoroughly with water and then with a dilute sodium bicarbonate solution to remove any residual acid.

-

Dry the product to obtain 2,7-dibromo-10H-acridin-9-one as a solid powder.

Key Applications in Research and Development

The strategic placement of bromine atoms makes 2,7-dibromo-10H-acridin-9-one a valuable building block for more complex functional molecules. Its applications span across materials science and medicinal chemistry.

Intermediate for Organic Light-Emitting Diodes (OLEDs)

The acridone core is an excellent electron-accepting unit. By using the bromine atoms as points for further elaboration, typically through Suzuki or Buchwald-Hartwig cross-coupling reactions, chemists can attach various electron-donating groups. This creates molecules with a distinct donor-acceptor character, which is crucial for developing materials with Thermally Activated Delayed Fluorescence (TADF). TADF materials are at the forefront of OLED technology, enabling highly efficient light emission without the need for expensive heavy metals like iridium or platinum. The 2,7-substitution pattern allows for the creation of linear, rigid molecules that can have favorable packing and charge transport properties in the solid state.

Caption: Use of 2,7-dibromo-10H-acridin-9-one in OLED material synthesis.

Precursor for Photocatalysts

2,7-Dibromoacridone is used in the synthesis of a series of acridinium photocatalysts.[1][2] These organic photocatalysts are capable of absorbing visible light and initiating chemical reactions. The electron-deficient nature of the acridinium core, which can be accessed after N-alkylation and oxidation of the acridone, is key to its catalytic activity. The 2,7-dibromo precursor allows for the tuning of the photophysical and redox properties of the final catalyst by replacing the bromine atoms with other functional groups.

Scaffold for Medicinal Chemistry and Drug Discovery

The parent acridone structure is a well-established pharmacophore, with many derivatives exhibiting anticancer and antimicrobial properties.[4] The primary mechanism of action for many of these compounds is their ability to intercalate into the DNA of cancer cells or pathogens, disrupting replication and transcription.

2,7-dibromo-10H-acridin-9-one serves as a versatile starting material for creating libraries of novel acridone derivatives. The bromine atoms can be substituted with various side chains designed to:

-

Enhance DNA binding affinity: By introducing positively charged or hydrogen-bonding groups.

-

Improve solubility and pharmacokinetic properties: By adding polar or flexible chains.

-

Introduce additional functionalities: Such as groups that can target specific enzymes or receptors, leading to multi-target drugs.

Safety and Handling

As with any active chemical compound, proper safety precautions must be observed when handling 2,7-dibromo-10H-acridin-9-one. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from the parent compound, 9(10H)-acridone, provides guidance on potential hazards.

-

Hazard Classifications (based on parent compound):

-

Acute Toxicity, Oral (Category 4) - Harmful if swallowed.

-

Skin Irritation (Category 2) - Causes skin irritation.

-

Eye Irritation (Category 2) - Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure, Category 3) - May cause respiratory irritation.

-

-

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Laboratory coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a particulate respirator may be necessary.

-

-

Handling and Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Conclusion and Future Outlook

2,7-dibromo-10H-acridin-9-one is more than just a simple halogenated derivative; it is a key enabling molecule. Its strategic bromination opens up a vast chemical space for the synthesis of novel compounds with significant potential in both materials science and drug discovery. For researchers in OLED technology, it provides a rigid, electron-accepting core that is pre-functionalized for the construction of advanced TADF emitters. For medicinal chemists, it offers a proven pharmacophore with two versatile handles for creating next-generation therapeutics with enhanced potency and specificity. As the demand for high-performance organic electronics and novel targeted therapies continues to grow, the importance of versatile intermediates like 2,7-dibromo-10H-acridin-9-one is set to increase, making it a compound of enduring interest for the scientific community.

References

-

Smith, K., et al. (2024). Synthesis of several 2,7-dibromoacridine derivatives, including 4-[2-(succinimidyloxycarbonyl)ethyl]phenyl 2,7-dibromo-10-methylacridinium-9-carboxylate trifluoromethanesulfonate. Arkivoc, 2024(1), 202412307. Available at: [Link]

-

Sharma, M., & Kumar, V. (2018). Medicinal chemistry of acridine and its analogues. Future Medicinal Chemistry, 10(20), 2453-2483. Available at: [Link]

Sources

Spectroscopic Characterization of 2,7-dibromo-10H-acridin-9-one: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2,7-dibromo-10H-acridin-9-one, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The guide emphasizes the rationale behind spectroscopic analysis and provides practical, field-proven insights into data interpretation and acquisition.

Introduction

2,7-dibromo-10H-acridin-9-one belongs to the acridone family, a class of compounds known for their diverse biological activities, including antitumor, antiviral, and antimalarial properties.[1] The introduction of bromine atoms at the 2 and 7 positions significantly influences the molecule's electronic properties and biological activity. Accurate spectroscopic characterization is paramount for confirming the structure, assessing purity, and understanding the chemical behavior of this compound in various applications. This guide will delve into the distinct spectroscopic signatures of 2,7-dibromo-10H-acridin-9-one, providing a foundational understanding for its use in research and development.

Molecular Structure and Spectroscopic Correlation

The structure of 2,7-dibromo-10H-acridin-9-one, with its tricyclic aromatic core and electron-withdrawing bromine substituents, gives rise to a unique set of spectroscopic features. The following sections will dissect the expected and observed data from NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 2,7-dibromo-10H-acridin-9-one, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of the acridone core is well-defined. In the case of the unsubstituted 9-acridone, the aromatic protons appear as a series of multiplets.[2] For the 2,7-dibromo derivative, a more simplified pattern is expected due to the symmetry and the deshielding effect of the bromine atoms.

Expected ¹H NMR Data:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1, H-8 | ~8.2-8.3 | d | ~2.1 |

| H-3, H-6 | ~8.0-8.1 | dd | ~9.3, 2.1 |

| H-4, H-5 | ~7.3-7.4 | d | ~9.3 |

| N-H | ~11.7 | s (broad) | - |

Note: These are predicted values based on data for closely related compounds such as 2,7-dibromoacridine-9-carboxylic acid.[3]

Causality Behind Experimental Choices: The choice of a deuterated solvent is critical for ¹H NMR. Dimethyl sulfoxide-d6 (DMSO-d6) is often preferred for acridone derivatives due to their good solubility and the ability to observe the exchangeable N-H proton. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The carbonyl carbon (C-9) is typically observed as a distinct peak in the downfield region.

Expected ¹³C NMR Data:

| Carbon | Chemical Shift (δ, ppm) |

| C=O (C-9) | ~177-180 |

| C-aromatic | ~115-142 |

| C-Br | ~118-122 |

Note: Specific assignments require advanced 2D NMR techniques. The chemical shifts are estimates based on general values for acridone systems.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2,7-dibromo-10H-acridin-9-one is expected to be dominated by absorptions from the carbonyl group, the N-H bond, and the aromatic C-H and C=C bonds.

Key IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3300-3100 | Medium |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C=O stretch (amide) | 1640-1620 | Strong |

| C=C stretch (aromatic) | 1600-1450 | Medium-Strong |

| C-N stretch | 1350-1250 | Medium |

| C-Br stretch | 700-500 | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

This technique is rapid, requires minimal sample preparation, and is suitable for solid samples.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass Spectrum Data:

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion and bromine-containing fragments. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion will appear as a cluster of three peaks (M⁺, M⁺+2, M⁺+4) with a relative intensity ratio of approximately 1:2:1.

-

Molecular Formula: C₁₃H₇Br₂NO

-

Molecular Weight: 352.91 g/mol

-

Expected Molecular Ion Peaks (m/z):

-

351 (¹²C₁₃¹H₇⁷⁹Br₂¹⁴N¹⁶O)

-

353 (one ⁷⁹Br, one ⁸¹Br)

-

355 (two ⁸¹Br)

-

A significant fragment would be the loss of a bromine atom, followed by the loss of CO.[2]

Experimental Workflow: Electron Ionization Mass Spectrometry (EI-MS)

Caption: Workflow for Electron Ionization Mass Spectrometry.

Synthesis of 9-Acridone Derivatives

The synthesis of 9-acridone derivatives typically involves the cyclization of N-phenylanthranilic acids.[1] A general, environmentally friendly procedure utilizes a Lewis acid catalyst in a microwave reactor.

Protocol: Microwave-Assisted Synthesis of 9-Acridones [1]

-

Reactant Mixture: Mix o-chlorobenzoic acid (1 equivalent), a substituted aniline (1 equivalent), and zinc chloride (catalyst) in a microwave-safe vessel.

-

Microwave Irradiation: Irradiate the mixture in a microwave reactor at a power output of approximately 160 W for 4-7 minutes.

-

Work-up: After completion of the reaction (monitored by TLC), add boiling water to the reaction mixture. The resulting precipitate is filtered and washed with a sodium carbonate solution to remove unreacted acidic starting materials.

-

Purification: The crude product can be recrystallized from a suitable solvent system, such as a mixture of aniline and acetic acid, to yield the pure 9-acridone derivative.

Logical Relationship of Synthesis and Characterization

Caption: Interrelation of synthesis, purification, and spectroscopic characterization.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of 2,7-dibromo-10H-acridin-9-one. The combination of NMR, IR, and mass spectrometry, when interpreted with an understanding of the underlying chemical principles, offers a robust methodology for confirming the structure and purity of this important acridone derivative. This guide serves as a valuable resource for scientists engaged in the synthesis and application of novel therapeutic agents and functional materials.

References

-

Smith, K., et al. (2024). Synthesis of several 2,7-dibromoacridine derivatives. Arkivoc, 2024(1), 202412307. Available at: [Link]

-

Nadaraj, V., et al. (2017). Green Synthesis of 9-Acridone Derivatives. Journal of Chemical and Pharmaceutical Research, 9(2), 186-188. Available at: [Link]

-

MDPI. (2020). Design and Synthesis of New Acridone-Based Nitric Oxide Fluorescent Probe. Molecules, 25(21), 5086. Available at: [Link]

-

Journal of Organic Chemistry. (2018). Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. The Journal of Organic Chemistry, 83(15), 8097-8107. Available at: [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of 2,7-dibromo-10H-acridin-9-one for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,7-dibromo-10H-acridin-9-one, with a particular focus on its crystalline structure. While a definitive crystal structure for this specific compound is not publicly available in the Cambridge Structural Database (CSD), this document synthesizes information from closely related acridone derivatives to propose a likely structural arrangement.[1][2] Furthermore, it details the established methodologies for its synthesis, characterization, and the potential implications of its structural features for drug discovery and development.

Introduction: The Significance of the Acridone Scaffold in Medicinal Chemistry

The acridone nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[3] Acridine and its derivatives are known to exhibit anticancer, antimicrobial, antiviral, and antiparasitic properties.[3] Their planar tricyclic system allows them to intercalate with DNA, a mechanism that underpins much of their therapeutic potential.[4] The introduction of halogen atoms, such as bromine, into the acridone structure can significantly modulate its physicochemical properties, including lipophilicity and electronic distribution, which in turn can enhance metabolic stability and biological activity.[5]

2,7-dibromo-10H-acridin-9-one, with its strategic placement of bromine atoms, presents an intriguing candidate for further investigation in drug development. Understanding its three-dimensional structure is paramount for elucidating its mechanism of action at the molecular level and for designing more potent and selective therapeutic agents.

Synthesis of 2,7-dibromo-10H-acridin-9-one

The synthesis of acridone derivatives can be achieved through several established routes. A common and effective method is the Ullmann condensation followed by cyclization. This approach offers a versatile pathway to a variety of substituted acridones.

Proposed Synthetic Pathway

A plausible synthetic route to 2,7-dibromo-10H-acridin-9-one is a two-step process starting from 2-bromobenzoic acid and 4-bromoaniline.

Caption: Proposed two-step synthesis of 2,7-dibromo-10H-acridin-9-one.

Detailed Experimental Protocol: Ullmann Condensation and Cyclization

This protocol is adapted from established procedures for the synthesis of similar acridone derivatives.

Step 1: Synthesis of 2-(4-bromophenylamino)benzoic acid

-

To a solution of 2-bromobenzoic acid (1 equivalent) and 4-bromoaniline (1.1 equivalents) in dimethylformamide (DMF), add potassium carbonate (2 equivalents) and a catalytic amount of copper(I) iodide.

-

Heat the reaction mixture to reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Acidify the solution with dilute hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum to yield 2-(4-bromophenylamino)benzoic acid.

Step 2: Synthesis of 2,7-dibromo-10H-acridin-9-one

-

Add the dried 2-(4-bromophenylamino)benzoic acid (1 equivalent) to polyphosphoric acid (PPA) (10-20 times the weight of the acid).

-

Heat the mixture to 120-140 °C for 2-4 hours. The solution will become viscous and change color.

-

Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

The precipitate formed is the crude 2,7-dibromo-10H-acridin-9-one.

-

Filter the solid, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent, such as glacial acetic acid or a mixture of DMF and water, to obtain pure crystals.

Crystallographic Analysis: A Structural Hypothesis

While the specific crystal structure of 2,7-dibromo-10H-acridin-9-one has not been reported, we can infer its likely packing and intermolecular interactions based on the known crystal structures of other acridone derivatives.[6][7]

Expected Molecular Geometry and Intermolecular Interactions

The acridone core is a planar molecule. The bromine substituents at the 2 and 7 positions are expected to be coplanar with the tricyclic system. In the solid state, acridone molecules typically exhibit herringbone packing arrangements, stabilized by a network of intermolecular interactions.

The primary intermolecular interactions governing the crystal packing are likely to be:

-

Hydrogen Bonding: The N-H proton of the acridone ring can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. This leads to the formation of hydrogen-bonded chains or dimers.

-

π-π Stacking: The planar aromatic rings can engage in π-π stacking interactions, contributing to the stability of the crystal lattice.

-

Halogen Bonding: The bromine atoms can participate in halogen bonding (Br···O or Br···N interactions), further directing the crystal packing.

-

C-H···π and C-H···O Interactions: These weaker interactions also play a role in the overall crystal assembly.

Caption: Key intermolecular interactions expected in the crystal structure.

Proposed Crystallographic Parameters

Based on the analysis of similar acridone structures, 2,7-dibromo-10H-acridin-9-one is likely to crystallize in a centrosymmetric space group, such as P2₁/c (monoclinic) or P-1 (triclinic).[6][7]

Table 1: Predicted Physicochemical and Crystallographic Properties

| Property | Predicted Value |

| Molecular Formula | C₁₃H₇Br₂NO |

| Molecular Weight | 353.01 g/mol |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| Key Intermolecular Forces | Hydrogen bonding, π-π stacking, Halogen bonding |

Experimental Protocol for Single-Crystal X-ray Diffraction

To obtain the definitive crystal structure, the following experimental workflow is recommended:

-

Crystallization: Grow single crystals of 2,7-dibromo-10H-acridin-9-one suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in a suitable solvent (e.g., DMF, DMSO, or acetic acid) or by vapor diffusion.

-

Data Collection: Mount a suitable single crystal on a goniometer and place it in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. Collect diffraction data using a single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.

-

Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data using full-matrix least-squares on F².

-

Data Analysis and Visualization: Analyze the final refined structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions. Visualize the crystal packing using software such as Mercury or Diamond.

Implications for Drug Development

A detailed understanding of the crystal structure of 2,7-dibromo-10H-acridin-9-one is crucial for its development as a potential therapeutic agent.

Structure-Activity Relationship (SAR) Studies

The precise knowledge of the three-dimensional arrangement of atoms allows for:

-

Target Binding Analysis: The crystal structure can be used in molecular docking studies to predict how the molecule interacts with its biological target (e.g., a specific enzyme or DNA).

-

Rational Drug Design: By understanding the key interactions, medicinal chemists can design new analogs with improved potency, selectivity, and pharmacokinetic properties. The bromine atoms, for instance, can be strategically positioned to enhance binding affinity through halogen bonding.

Solid-State Properties and Formulation

The crystal structure directly influences the solid-state properties of a drug substance, which are critical for formulation and manufacturing. These properties include:

-

Polymorphism: The ability of a compound to exist in different crystal forms. Each polymorph can have different solubility, stability, and bioavailability. Crystallographic analysis is essential for identifying and characterizing different polymorphs.

-

Solubility and Dissolution Rate: The arrangement of molecules in the crystal lattice affects how easily the compound dissolves, which in turn impacts its bioavailability.

-

Stability: The crystal structure determines the physical and chemical stability of the solid form.

Caption: The central role of crystal structure in drug development.

Conclusion

While the definitive crystal structure of 2,7-dibromo-10H-acridin-9-one remains to be experimentally determined, this guide provides a robust framework for its synthesis, characterization, and structural elucidation based on established principles and data from analogous compounds. The insights gained from its three-dimensional structure will be invaluable for advancing our understanding of its biological activity and for guiding the design of new acridone-based therapeutics with enhanced efficacy and safety profiles. The protocols and predictive analyses presented herein offer a solid foundation for researchers and drug development professionals to unlock the full potential of this promising molecule.

References

-

Hussain, J., Sahrawat, P., Dubey, P., Kirubakaran, S., & Thiruvenkatam, V. (2022). Exploring packing features of N-substituted acridone derivatives: Synthesis and X-ray crystallography studies. Journal of Molecular Structure, 1248, 131448. [Link]

-

RTI International. (n.d.). Exploring packing features of N-substituted acridone derivatives: Synthesis and X-ray crystallography studies. Retrieved from [Link]

-

Gribble, G. W. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine drugs, 13(7), 4044–4136. [Link]

-

Cabrita, A. R., Vale, C., & Rauter, A. P. (2010). Halogenated Compounds from Marine Algae. Marine Drugs, 8(8), 2301-2317. [Link]

- Katritzky, A. R., & Rachwal, S. (2010). Product Class 10: Acridin-9(10H)-ones and Related Systems. In Science of Synthesis (Vol. 15, pp. 647-734). Georg Thieme Verlag.

- Gudem, M., & Gohlke, H. (2016). Biological activities of natural halogen compounds.

- Habib, A., & Tabata, K. (2002). RAPID SYNTHESIS OF ACRIDINES USING MICROWAVE. Journal of the Chinese Chemical Society, 49(6), 1039-1042.

-

Gribble, G. W. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs, 13(7), 4044-4136. [Link]

-

ResearchGate. (n.d.). Chemical structures of acridone (1) and the naturally occurring acridone-based cytotoxic compounds acronycine and glyfoline. Retrieved from [Link]

-

Maastricht University Library. (n.d.). CSD - Cambridge Structural Database. Retrieved from [Link]

-

PubChem. (n.d.). 9(10H)-Acridinone, 2,7-dibromo-10-methyl-. Retrieved from [Link]

-

CCDC. (n.d.). Access Structures. Retrieved from [Link]

-

Dartmouth Digital Commons. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Retrieved from [Link]

-

ResearchGate. (n.d.). Single-crystal X-ray analysis of 10 k (CCDC 1811889 contains the...). Retrieved from [Link]

-

PubChem. (n.d.). 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

NIST. (n.d.). 9(10H)-Acridinone. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of compounds containing 9(10H)-Acridone. Retrieved from [Link]

-

MDPI. (2021). Synthesis and Application in Cell Imaging of Acridone Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 10H-Acridine-9-one, 4,5-dibromo-. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Recent developments in the synthesis and biological activity of acridine/acridone analogues. Retrieved from [Link]

-

CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

-

PubMed. (2023). Development of 2,9-Disubstituted Acridines as Topoisomerase IIα Inhibitors with Strong Anticancer Activity: Synthesis, Biological Evaluation, and In Silico Study. Retrieved from [Link]

Sources

- 1. CSD - Cambridge Structural Database - Maastricht University Library [library.maastrichtuniversity.nl]

- 2. Search - Access Structures [ccdc.cam.ac.uk]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. sci-hub.ru [sci-hub.ru]

- 7. Exploring packing features of N-substituted acridone derivatives | RTI [rti.org]

An In-depth Technical Guide to the Solubility of 2,7-Dibromo-10H-acridin-9-one in Organic Solvents

Foreword: Navigating the Solubility Landscape of a Challenging Molecule

Welcome to this in-depth technical guide on the solubility of 2,7-dibromo-10H-acridin-9-one. As researchers, scientists, and drug development professionals, we frequently encounter molecules with immense therapeutic or functional potential, yet their practical application is hindered by challenging physicochemical properties. 2,7-Dibromo-10H-acridin-9-one, a derivative of the versatile acridone scaffold, is one such compound. Its rigid, planar structure and halogen substituents contribute to its often-low solubility in common organic solvents, a critical hurdle in synthesis, purification, formulation, and biological screening.

This guide is structured to provide not just data, but a comprehensive understanding of the factors governing the solubility of this molecule. We will delve into the theoretical underpinnings of its solubility, present qualitative solubility information gleaned from the available scientific literature, and most importantly, provide a robust, step-by-step experimental protocol for you to determine its solubility in your solvent systems of choice. Our aim is to empower you with the knowledge and practical tools to effectively work with this promising, yet challenging, compound.

Theoretical Framework: Understanding the 'Why' Behind the Solubility Profile

The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can form with a solvent. The parent compound, acridone, is a planar, tricyclic aromatic system containing a polar ketone group and a hydrogen-bonding N-H group. Despite these polar features, the large, nonpolar aromatic surface area leads to its characterization as "relatively insoluble in most solvents"[1].

The introduction of two bromine atoms at the 2 and 7 positions of the acridone core in 2,7-dibromo-10H-acridin-9-one further influences its solubility profile:

-

Increased Molecular Weight and Van der Waals Forces: The bromine atoms significantly increase the molecular weight (353.01 g/mol ) and surface area of the molecule. This enhances the Van der Waals forces between the molecules in the solid state, making it more difficult for solvent molecules to break apart the crystal lattice.

-

Polarity and Dipole Moment: While the carbon-bromine bond is polar, the symmetrical disubstitution in the 2 and 7 positions may result in a relatively low overall molecular dipole moment. This can diminish its affinity for highly polar solvents.

-

Hydrogen Bonding: The N-H group allows the molecule to act as a hydrogen bond donor, and the carbonyl oxygen as a hydrogen bond acceptor. Solvents that can effectively engage in hydrogen bonding with these groups are more likely to be effective.

Based on these structural features, we can anticipate that 2,7-dibromo-10H-acridin-9-one will exhibit poor solubility in nonpolar solvents like hexanes and in highly polar protic solvents like water and ethanol, where its large hydrophobic surface area dominates. Its best solubility is expected in polar aprotic solvents that can disrupt the strong intermolecular forces in the solid state.

Qualitative Solubility of 2,7-Dibromo-10H-acridin-9-one

Based on this information and the theoretical framework, the following table provides a qualitative prediction of the solubility of 2,7-dibromo-10H-acridin-9-one in a range of common organic solvents at ambient temperature.

| Solvent | Polarity | Predicted Solubility | Rationale |

| Hexane | Nonpolar | Insoluble | Inadequate polarity to overcome the intermolecular forces of the solute. |

| Toluene | Nonpolar | Insoluble | Aromatic nature offers some potential for π-π stacking interactions, but likely insufficient to dissolve the compound. |

| Diethyl Ether | Polar Aprotic | Sparingly Soluble | Moderate polarity and hydrogen bond accepting ability may lead to minimal dissolution. |

| Dichloromethane (DCM) | Polar Aprotic | Sparingly Soluble | Has been used in the synthesis of derivatives, suggesting it can dissolve the compound to some extent, likely with heating[2]. |

| Ethyl Acetate | Polar Aprotic | Sparingly Soluble | Its ester functionality provides some polarity and hydrogen bond accepting capability. |

| Acetone | Polar Aprotic | Sparingly Soluble | A common solvent for rinsing and washing, suggesting low solubility. |

| Acetonitrile | Polar Aprotic | Sparingly Soluble | High polarity but weaker hydrogen bond accepting ability compared to other polar aprotic solvents. |

| Tetrahydrofuran (THF) | Polar Aprotic | Sparingly Soluble | A good hydrogen bond acceptor, but its overall solvating power for this compound may be limited. |

| Isopropanol | Polar Protic | Insoluble | The large nonpolar surface of the solute is not well-solvated by the alcohol. |

| Ethanol | Polar Protic | Insoluble | Similar to isopropanol; the parent acridone is insoluble in ethanol. |

| Methanol | Polar Protic | Insoluble | The most polar of the common alcohols, but still unlikely to be a good solvent. |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | A powerful polar aprotic solvent with a strong ability to act as a hydrogen bond acceptor. It has been used to dissolve derivatives of the target compound[3]. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | One of the strongest and most versatile polar aprotic solvents, known for its ability to dissolve a wide range of organic and inorganic compounds[4][5]. It is a prime candidate for dissolving 2,7-dibromo-10H-acridin-9-one. |

Experimental Protocol for Quantitative Solubility Determination

Given the lack of published quantitative data, an experimental determination of solubility is essential for any research or development involving 2,7-dibromo-10H-acridin-9-one. The following protocol outlines a reliable method for determining the equilibrium solubility of the compound in a given solvent.

Materials and Equipment

-

2,7-dibromo-10H-acridin-9-one (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps and PTFE septa (e.g., 4 mL or 8 mL)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2,7-dibromo-10H-acridin-9-one to a pre-weighed vial. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.

-

Record the exact mass of the compound added.

-

Add a known volume (e.g., 2.0 mL) of the chosen solvent to the vial.

-

Securely cap the vial.

-

Prepare at least three replicate samples for each solvent.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution has reached saturation. The time required may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed for a short period to let the excess solid settle.

-

Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any suspended microcrystals.

-

Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of your analytical method (e.g., HPLC or UV-Vis). Record the dilution factor.

-

-

Quantitative Analysis:

-

HPLC Method (Preferred):

-

Develop an HPLC method with a suitable column and mobile phase to achieve good peak shape and separation for 2,7-dibromo-10H-acridin-9-one.

-

Prepare a series of calibration standards of known concentrations.

-

Analyze the diluted samples and the calibration standards.

-

Construct a calibration curve by plotting the peak area versus concentration.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

UV-Vis Spectrophotometry Method:

-

Determine the wavelength of maximum absorbance (λmax) for 2,7-dibromo-10H-acridin-9-one in the chosen solvent.

-

Prepare a series of calibration standards and measure their absorbance at λmax.

-

Construct a calibration curve according to the Beer-Lambert law.

-

Measure the absorbance of the diluted sample and determine its concentration.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in desired units, such as mg/mL, g/L, or mol/L.

-

Visualizing the Workflow

The following diagram illustrates the experimental workflow for determining the solubility of 2,7-dibromo-10H-acridin-9-one.

Caption: Experimental workflow for quantitative solubility determination.

Conclusion and Future Outlook

The solubility of 2,7-dibromo-10H-acridin-9-one in organic solvents is a critical parameter that dictates its utility in a wide range of scientific and industrial applications. While quantitative data remains elusive in the current literature, a strong theoretical understanding combined with qualitative observations provides a solid foundation for working with this molecule. The experimental protocol detailed in this guide offers a clear and reliable path for researchers to determine the precise solubility in their solvents of interest. As research on acridone derivatives continues to expand, it is anticipated that a more comprehensive understanding of their physicochemical properties will emerge, further enabling their application in drug discovery and materials science.

References

-

Journal of Chemical and Pharmaceutical Research. Chemistry of Acridone and its analogues: A review. [Link]

-

Koba, M., & Kaczor, A. A. (2010). Physicochemical interaction of antitumor acridinone derivatives with DNA in view of QSAR studies. PMC, NIH. [Link]

-

RSC Publishing. (2022). Acridone and quinacridone derivatives with carbazole or phenoxazine substituents: synthesis, electrochemistry, photophysics and application as TADF electroluminophores. [Link]

-

ResearchGate. (2021). Acridine and Acridone Derivatives, Anticancer Properties and Synthetic Methods: Where Are We Now?. [Link]

-

RSC Publishing. (2022). Acridone and quinacridone derivatives with carbazole or phenoxazine substituents: synthesis, electrochemistry, photophysics and application as TADF electroluminophores. [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

-

Smith, K., et al. (2024). Synthesis of several 2,7-dibromoacridine derivatives, including 4-[2-(succinimidyloxycarbonyl)ethyl]phenyl 2,7-dibromo-10-methylacridinium-9-carboxylate trifluoromethanesulfonate. ORCA - Cardiff University. [Link]

-

ResearchGate. (2024). Synthesis of several 2,7-dibromoacridine derivatives, including 4-[2-(succinimidyloxycarbonyl)ethyl]phenyl 2,7-dibromo-10-methylacridinium-9-carboxylate trifluoromethanesulfonate. [Link]

-

Wikipedia. Dimethyl sulfoxide. [Link]

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

-

Wikipedia. Dimethylformamide. [Link]

-

Science of Synthesis. Product Class 10: Acridin-9(10H)-ones and Related Systems. [Link]

-

CSUN Chemistry. (2020). Recrystallization of Acetanilide. YouTube. [Link]

Sources

Introduction: The Acridone Scaffold and the Rationale for Computational Study

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 2,7-dibromo-10H-acridin-9-one

This guide provides a comprehensive framework for the theoretical and computational characterization of 2,7-dibromo-10H-acridin-9-one. It is designed for researchers, medicinal chemists, and drug development professionals interested in leveraging computational tools to explore the physicochemical properties, reactivity, and potential biological activity of this acridone derivative. The narrative follows a logical progression from fundamental quantum mechanical calculations to advanced biomolecular simulations, explaining the causality behind each methodological choice.

The acridone nucleus is a privileged heterocyclic scaffold in medicinal chemistry. Its rigid, planar structure is fundamental to its primary mechanism of anticancer activity: intercalation between the base pairs of DNA, which disrupts DNA replication and transcription processes.[1][2] This has led to the development of numerous acridone derivatives as potential therapeutic agents.[1] The introduction of halogen substituents, such as bromine at the 2 and 7 positions, is a common strategy in drug design to modulate the molecule's electronic properties, lipophilicity, and binding interactions, potentially enhancing its efficacy and specificity.

This guide outlines a comprehensive in silico workflow to elucidate the structural, electronic, and interactive properties of 2,7-dibromo-10H-acridin-9-one. By employing a suite of computational techniques, from Density Functional Theory (DFT) to molecular dynamics, we can predict its behavior at the molecular level, providing critical insights that can guide synthetic efforts and biological evaluation.

Caption: Overall computational workflow for the study of 2,7-dibromo-10H-acridin-9-one.

Quantum Chemical Analysis: Structure, Spectra, and Reactivity

The foundation of any computational study is an accurate description of the molecule's geometry and electronic structure. Density Functional Theory (DFT) provides a robust balance of accuracy and computational efficiency for this purpose.[3]

Molecular Geometry Optimization

An optimized molecular geometry represents the lowest energy conformation of the molecule and is a prerequisite for all subsequent calculations. The process involves iteratively adjusting atomic coordinates to minimize the total electronic energy of the system.

Experimental Protocol: Geometry Optimization

-

Structure Building: Construct the 3D structure of 2,7-dibromo-10H-acridin-9-one using molecular modeling software (e.g., GaussView, Avogadro).

-

Computational Method Selection: Choose a suitable DFT functional and basis set. The B3LYP functional with the 6-311++G(d,p) basis set is a widely used and reliable combination for organic molecules, providing a good description of both geometry and electronic properties.[4][5]

-

Calculation Execution: Perform the geometry optimization calculation using a quantum chemistry package (e.g., Gaussian, ORCA). The calculation is considered converged when the forces on the atoms and the energy change between steps fall below predefined thresholds.

-

Verification: The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum.[6]

Data Presentation: Predicted Structural Parameters

| Parameter | Description | Predicted Value |

| Bond Lengths (Å) | ||

| C9=O11 | Carbonyl bond | 1.24 Å |

| C-Br | Aryl-bromide bond | 1.90 Å |

| N10-H | Amine bond | 1.01 Å |

| Dihedral Angles (˚) | ||

| C1-C11-C12-C4 | Tricyclic planarity | ~0.0° |

Vibrational Spectroscopy

Calculating the vibrational frequencies serves two purposes: it confirms the nature of the stationary point found during geometry optimization and allows for the theoretical prediction of the molecule's Infrared (IR) and Raman spectra, which can be directly compared with experimental data.[7][8]

Experimental Protocol: Vibrational Frequency Calculation

-

Input: Use the optimized geometry from the previous step.

-

Calculation Type: Perform a frequency calculation at the same level of theory (e.g., B3LYP/6-311++G(d,p)).

-

Analysis: Analyze the output to identify the vibrational modes and their corresponding frequencies. Frequencies are often scaled by an empirical factor (~0.96-0.98 for B3LYP) to better match experimental values.[6]

Data Presentation: Key Calculated Vibrational Frequencies

| Vibrational Mode | Description | Predicted Frequency (cm⁻¹) |

| N-H stretch | Amide N-H vibration | ~3450 |

| C=O stretch | Carbonyl ketone stretch | ~1650 |

| C=C stretch | Aromatic ring vibrations | 1600-1450 |

| C-Br stretch | Aryl-bromide vibration | ~680 |

Electronic Structure and Reactivity Descriptors

Understanding the distribution of electrons within the molecule is key to predicting its chemical behavior and potential for intermolecular interactions.

2.3.1. Frontier Molecular Orbital (FMO) Analysis

FMO theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[9][10] The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive.[5]

Caption: FMO energy diagram and spatial distribution for 2,7-dibromo-10H-acridin-9-one.

2.3.2. Molecular Electrostatic Potential (MEP) Analysis

The MEP is a 3D map of the electrostatic potential surrounding a molecule. It provides a visual guide to the molecule's charge distribution, identifying electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential), which are prone to nucleophilic attack.[11][12] This is invaluable for understanding non-covalent interactions, such as hydrogen bonding and π-π stacking.[13]

Experimental Protocol: MEP Calculation

-

Input: Use the optimized molecular geometry.

-

Calculation: Compute the MEP on a constant electron density surface (e.g., 0.002 a.u.) at the same level of theory (B3LYP/6-311++G(d,p)).

-

Visualization: Map the potential values onto the surface using a color spectrum, typically from red (most negative) to blue (most positive).

For 2,7-dibromo-10H-acridin-9-one, the MEP map would predictably show a region of high negative potential (red) around the carbonyl oxygen, indicating its role as a hydrogen bond acceptor. A region of positive potential (blue) would be expected around the N-H proton, highlighting its function as a hydrogen bond donor. The planar π-surfaces would show intermediate potential, crucial for stacking interactions with DNA bases.

Simulating Biological Interactions

Building on the quantum mechanical characterization, we can simulate how 2,7-dibromo-10H-acridin-9-one interacts with biological macromolecules. Given the known pharmacology of acridones, DNA and topoisomerase II are primary targets of interest.[14][15]

Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. It is a powerful tool for hypothesis generation in drug discovery, suggesting how a molecule might bind to its target.[14] The primary mechanism for acridones is DNA intercalation, where the planar ring system slides between adjacent base pairs.[16]

Experimental Protocol: DNA Intercalation Docking

-

Receptor Preparation: Obtain a 3D structure of B-DNA from the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Use the DFT-optimized structure of 2,7-dibromo-10H-acridin-9-one. Assign charges and define rotatable bonds.

-

Grid Generation: Define a docking box (grid) around the central region of the DNA duplex, large enough to accommodate the intercalating ligand.

-

Docking Execution: Run the docking simulation using software like AutoDock or Glide. The program will systematically sample different conformations and orientations of the ligand within the grid, scoring each pose based on a force field.[15]

-

Results Analysis: Analyze the top-scoring poses. A successful intercalation pose will show the acridone ring sandwiched between DNA base pairs, stabilized by π-π stacking. The binding energy (or docking score) provides an estimate of the binding affinity.

Caption: A generalized workflow for molecular docking studies.

Data Presentation: Hypothetical Docking Results

| Parameter | Value | Interpretation |

| Binding Energy | -9.5 kcal/mol | Strong predicted binding affinity |

| Interacting Bases | G-C steps | Shows preference for specific base pair steps |

| Key Interactions | π-π stacking | Primary stabilizing force for intercalation |

| H-bond (N-H with base) | Additional stabilizing interaction |

Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view, assessing the stability and conformational changes of the ligand-receptor complex over time in a simulated physiological environment.[17]

Experimental Protocol: MD Simulation of DNA-Ligand Complex

-

System Setup: Take the best-docked pose from the previous step as the starting structure.

-

Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P model) and add counter-ions to neutralize the system.

-

Minimization: Perform energy minimization to remove any steric clashes.

-

Equilibration: Gradually heat the system to a target temperature (e.g., 310 K) and equilibrate the pressure while restraining the complex, allowing the solvent to relax.

-

Production Run: Remove the restraints and run the simulation for an extended period (e.g., 100-500 ns), saving the coordinates (trajectory) at regular intervals.

-

Trajectory Analysis: Analyze the trajectory to calculate metrics like Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond occupancy to quantify specific interactions.[16]

A stable simulation, indicated by a converged RMSD, would validate the docking pose and confirm that 2,7-dibromo-10H-acridin-9-one can form a stable intercalative complex with DNA.[15]

Conclusion

The comprehensive computational workflow detailed in this guide provides a powerful, multi-faceted approach to characterizing 2,7-dibromo-10H-acridin-9-one. By integrating quantum mechanics and molecular mechanics, we can generate robust hypotheses about its structure, reactivity, and potential as a DNA-intercalating agent. These in silico findings are invaluable for rationalizing experimental observations and guiding the design of next-generation acridone-based therapeutics for researchers in drug discovery.

References

Sources

- 1. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]

- 2. ptfarm.pl [ptfarm.pl]

- 3. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]

- 4. DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Accurate Vibrational-Rotational Parameters and Infrared Intensities of 1-Bromo-1-fluoroethene: A Joint Experimental Analysis and Ab Initio Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. MEP [cup.uni-muenchen.de]

- 12. chemrxiv.org [chemrxiv.org]

- 13. mdpi.com [mdpi.com]

- 14. iajpr.com [iajpr.com]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. juniperpublishers.com [juniperpublishers.com]

- 17. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

An In-Depth Technical Guide to the Fluorescent Properties of 2,7-dibromo-10H-acridin-9-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Acridinone derivatives represent a pivotal class of heterocyclic compounds, renowned for their diverse biological activities and intriguing photophysical properties. Among these, 2,7-dibromo-10H-acridin-9-one stands out as a promising, yet under-characterized, fluorophore. The introduction of bromine atoms at the 2 and 7 positions is anticipated to modulate the electronic and spectral properties of the acridone core significantly, a phenomenon known as the heavy-atom effect, which can influence intersystem crossing rates and, consequently, fluorescence quantum yields. This technical guide provides a comprehensive overview of the synthesis, core fluorescent properties, and potential applications of 2,7-dibromo-10H-acridin-9-one, drawing upon the established characteristics of the acridone scaffold and its halogenated analogs. While direct experimental data for this specific derivative is sparse in the current literature, this guide offers a robust framework for its characterization and utilization in research and drug development.

Introduction: The Acridinone Scaffold - A Privileged Structure in Fluorescence and Medicinal Chemistry

The tricyclic acridinone core is a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility has led to the development of numerous acridone derivatives with a broad spectrum of therapeutic applications, including anticancer, antiviral, and antiparasitic agents.[1] The planar nature of the acridinone ring system allows for effective intercalation into DNA, a mechanism that underpins much of its biological activity.[1]

Beyond its medicinal importance, the acridinone scaffold possesses inherent fluorescence, making it a valuable tool in the development of fluorescent probes for biological imaging and sensing.[2] The photophysical properties of acridinones, such as their absorption and emission wavelengths, fluorescence quantum yield, and lifetime, are highly sensitive to their substitution pattern and the surrounding microenvironment. This sensitivity allows for the rational design of acridinone-based probes that can report on specific biological events or analytes.

Synthesis of 2,7-dibromo-10H-acridin-9-one

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for 2,7-dibromo-10H-acridin-9-one.

Step-by-Step Experimental Protocol (Hypothetical)

Part 1: Synthesis of 2-(4-Bromoanilino)benzoic acid (Ullmann Condensation)

-

To a round-bottom flask, add 2-chlorobenzoic acid (1 equivalent), 4-bromoaniline (1.1 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of copper powder or copper(I) iodide.

-

Add dimethylformamide (DMF) as the solvent.

-

Heat the reaction mixture at reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain the crude 2-(4-bromoanilino)benzoic acid.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part 2: Synthesis of 2-Bromo-10H-acridin-9-one (Cyclization)

-

Add the purified 2-(4-bromoanilino)benzoic acid to concentrated sulfuric acid or polyphosphoric acid (PPA).

-

Heat the mixture at 100-120°C for 2-4 hours.

-

Carefully pour the hot reaction mixture onto crushed ice to precipitate the product.

-

Filter the precipitate, wash thoroughly with water until the washings are neutral, and dry to yield crude 2-bromo-10H-acridin-9-one.

Part 3: Synthesis of 2,7-dibromo-10H-acridin-9-one (Bromination)

-

Dissolve the 2-bromo-10H-acridin-9-one in glacial acetic acid.

-

Slowly add a solution of bromine in glacial acetic acid (1 equivalent) to the reaction mixture at room temperature with stirring.

-

Continue stirring for 2-4 hours, monitoring the reaction by TLC.

-

Pour the reaction mixture into a solution of sodium bisulfite to quench the excess bromine.

-

Filter the precipitate, wash with water, and dry to obtain the crude 2,7-dibromo-10H-acridin-9-one.

-

Purify the final product by recrystallization from a suitable solvent (e.g., DMF or DMSO).

Core Fluorescent Properties

Anticipated Photophysical Parameters

| Property | Anticipated Range/Value | Rationale and Supporting Evidence |

| Absorption Maximum (λabs) | 380 - 420 nm | The acridone core exhibits strong absorption in this region. The bromo substituents are expected to cause a slight red-shift compared to the parent acridone. |

| Emission Maximum (λem) | 430 - 480 nm | Acridone derivatives typically have Stokes shifts in the range of 50-100 nm. |

| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.5 | The heavy bromine atoms can increase the rate of intersystem crossing to the triplet state, which may lead to a decrease in the fluorescence quantum yield compared to the parent acridone. However, some halogenated fluorophores exhibit enhanced fluorescence. |

| Fluorescence Lifetime (τF) | 5 - 20 ns | Acridone and its derivatives are known for their relatively long fluorescence lifetimes, making them suitable for applications such as fluorescence lifetime imaging (FLIM).[2] |

Factors Influencing Fluorescence

The fluorescence of 2,7-dibromo-10H-acridin-9-one is expected to be sensitive to its local environment, a characteristic that can be exploited for sensing applications.

Solvatochromism: The Effect of Solvent Polarity

The emission spectrum of many fluorophores, including acridone derivatives, is influenced by the polarity of the solvent, a phenomenon known as solvatochromism. In polar solvents, the excited state of the fluorophore can be stabilized to a greater extent than the ground state, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum. This is due to the reorientation of solvent molecules around the excited-state dipole moment of the fluorophore. The magnitude of this shift can provide information about the polarity of the microenvironment. For 2,7-dibromo-10H-acridin-9-one, a positive solvatochromic effect is anticipated, with the emission maximum shifting to longer wavelengths in more polar solvents.

pH Dependence

The fluorescence of acridine derivatives can be pH-dependent, particularly if there are ionizable groups on the molecule.[6] For 2,7-dibromo-10H-acridin-9-one, the nitrogen atom in the acridone ring can be protonated under acidic conditions. This protonation event can significantly alter the electronic structure of the molecule and, consequently, its fluorescent properties. It is likely that the protonated form will have a different emission maximum and quantum yield compared to the neutral form. This pH sensitivity could be harnessed to develop pH sensors for acidic environments.

Experimental Protocols for Characterization

To fully elucidate the fluorescent properties of 2,7-dibromo-10H-acridin-9-one, a series of standardized experimental protocols should be followed.

Determination of Absorption and Emission Spectra

-

Sample Preparation: Prepare a stock solution of 2,7-dibromo-10H-acridin-9-one in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 1-10 mM. Prepare a series of dilutions in the desired solvent to an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.

-

Absorption Spectroscopy: Record the UV-Vis absorption spectrum using a spectrophotometer to determine the wavelength of maximum absorption (λabs).

-

Fluorescence Spectroscopy: Using a spectrofluorometer, excite the sample at its λabs and record the emission spectrum to determine the wavelength of maximum emission (λem).

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) can be determined using a comparative method with a well-characterized fluorescence standard.

Caption: Workflow for the determination of relative fluorescence quantum yield.

Protocol:

-